4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
CAS No.: 851978-00-2
Cat. No.: VC8299924
Molecular Formula: C22H26N4O3S2
Molecular Weight: 458.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851978-00-2 |
|---|---|
| Molecular Formula | C22H26N4O3S2 |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
| Standard InChI | InChI=1S/C22H26N4O3S2/c1-14-11-15(2)13-26(12-14)31(28,29)18-9-7-17(8-10-18)21(27)24-25-22-23-20-16(3)5-4-6-19(20)30-22/h4-10,14-15H,11-13H2,1-3H3,(H,23,25)(H,24,27) |
| Standard InChI Key | LBTRDZPKEWBWFH-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)C)C |
| Canonical SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)C)C |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step reactions, including:
-
Formation of the benzohydrazide core.
-
Introduction of the sulfonyl group linked to the piperidine ring.
-
Attachment of the benzothiazol-2-yl moiety.
Common reagents might include sulfonyl chlorides for forming the sulfonyl linkage and hydrazine derivatives for creating the benzohydrazide core.
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic Acid
-
Molecular Formula: C₁₄H₁₉NO₄S
-
Molecular Weight: 297.37 g/mol
-
Applications: This compound serves as a precursor or intermediate in the synthesis of more complex molecules .
N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamide
-
Molecular Formula: Not specified, but related to thiazole derivatives.
-
Applications: Potential biological activities include enzyme inhibition or receptor modulation, making it interesting for medicinal chemistry research.
3′-[(2Z)-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic Acid Bis-(Monoethanolamine)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume